An In-Depth Technical Guide to DBCO-NHS Ester: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to DBCO-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester), a key reagent in copper-free click chemistry. We will delve into its chemical structure, core properties, and provide detailed protocols for its use in bioconjugation, equipping researchers with the knowledge to effectively utilize this powerful tool.
Core Concepts: Structure and Reactivity
DBCO-NHS ester is a heterobifunctional crosslinker featuring two key reactive moieties: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step bioconjugation strategy.[1]
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The NHS Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[1] This reaction is typically carried out in buffers with a pH range of 7.2-8.5.[1][2]
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The DBCO Group: As a strained alkyne, the DBCO group is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with biological processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[3]
This orthogonal reactivity allows for the precise and covalent attachment of the DBCO moiety to a biomolecule of interest, which can then be selectively reacted with an azide-containing molecule.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of DBCO-NHS ester is crucial for its successful application. The following tables summarize key quantitative data.
Table 1: General Properties of DBCO-NHS Ester
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₁₈N₂O₅ | [4] |
| Molecular Weight | 402.4 g/mol | [4][5][6] |
| CAS Number | 1353016-71-3 | [4][5] |
| Appearance | White to off-white solid | [4] |
Table 2: Spectroscopic Properties of the DBCO Moiety
| Property | Value | Reference(s) |
| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ at 309 nm | [7] |
| Absorbance Correction Factor (CF) at 280 nm | 1.089 | [8] |
Table 3: Solubility and Storage
| Property | Value | Reference(s) |
| Solubility in DMSO | 50 mg/mL | [5][6] |
| Solubility in other organic solvents | Soluble in DMF, DCM, THF, Chloroform | [4] |
| Aqueous Solubility | Poor | [4] |
| Storage (Solid) | -20°C for up to 3 years | [5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [5][9] |
Table 4: Stability and Reactivity
| Property | Details | Reference(s) |
| NHS Ester Hydrolysis | Susceptible to hydrolysis, especially at higher pH. Half-life of NHS esters is ~4-5 hours at pH 7 (0°C) and decreases to 10 minutes at pH 8.6 (4°C). | [1][10] |
| DBCO Group Stability | Can lose reactivity over time in aqueous solutions due to oxidation and hydration. DBCO-modified IgG loses about 3-5% of its reactivity over 4 weeks at 4°C or -20°C. | [8][11] |
| Reaction pH (Amine Coupling) | Optimal pH range is 7.2-8.5. | [1][2] |
| Reaction Rate (SPAAC) | The second-order rate constant for the reaction of DBCO with an azide can be as high as 1 M⁻¹s⁻¹. | [12] |
Experimental Protocols
The following are generalized protocols for the labeling of proteins with DBCO-NHS ester and the subsequent copper-free click chemistry reaction. Optimization may be required for specific applications.
Protocol for Labeling Proteins with DBCO-NHS Ester
Materials:
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Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
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DBCO-NHS ester
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting columns or dialysis equipment for purification
Procedure:
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Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction:
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Bring the protein solution to room temperature.
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Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO/DMF concentration should be kept below 20%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
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-
Quenching Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
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Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification (Optional):
-
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using the absorbance of the DBCO group at 309 nm and the protein at 280 nm.
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Protocol for Copper-Free Click Chemistry (SPAAC)
Materials:
-
DBCO-labeled biomolecule
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Azide-containing molecule
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
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Add the DBCO-labeled biomolecule to the azide solution. A 1.5 to 3-fold molar excess of the more abundant reagent is often recommended.
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-
Incubation:
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Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Reaction times can be optimized depending on the reactants.
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-
Purification:
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If necessary, purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
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Visualizing the Workflow and Chemistry
Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental processes involved.
Caption: Reaction mechanism of DBCO-NHS ester with a primary amine and subsequent SPAAC.
Caption: General experimental workflow for bioconjugation using DBCO-NHS ester.
Conclusion
DBCO-NHS ester is a versatile and powerful tool for the site-specific modification of biomolecules. Its dual reactivity, combined with the bioorthogonal nature of the copper-free click chemistry, enables the straightforward and efficient creation of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By understanding its chemical properties and following optimized protocols, researchers can confidently employ DBCO-NHS ester to advance their scientific goals.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. interchim.fr [interchim.fr]
- 12. alfa-chemistry.com [alfa-chemistry.com]
